2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid
Description
2,3-Diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid is a structurally complex propanoic acid derivative characterized by two phenylcarbonyloxy groups at positions 2 and 3, and an N-benzylcarbamoyl substituent at position 3.
Properties
Molecular Formula |
C25H21NO7 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2,3-dibenzoyloxy-4-(benzylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C25H21NO7/c27-22(26-16-17-10-4-1-5-11-17)20(32-24(30)18-12-6-2-7-13-18)21(23(28)29)33-25(31)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,26,27)(H,28,29) |
InChI Key |
OCAWQFIVEVCIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C(C(=O)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid typically involves multiple steps, starting with the preparation of the core propanoic acid structure. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve the oxidation of primary alcohols to the corresponding carboxylic acids using environmentally benign oxidants such as hydrogen peroxide . This method is advantageous due to its high efficiency and selectivity, as well as its potential for scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which 2,3-diphenylcarbonyloxy-3-[N-benzylcarbamoyl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- (2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-yl)carbamoyl]propanoic acid (CAS 2227199-14-4): This compound shares a nearly identical backbone with the target molecule but substitutes the N-benzylcarbamoyl group with an N-isopropylcarbamoyl moiety. The benzyl group in the target compound increases molar mass (estimated ~433.42 g/mol vs.
- Propanoic Acid Derivatives (e.g., 3-Aminopropanoic acid): Simpler derivatives like 3-aminopropanoic acid (pKa 3.55) exhibit zwitterionic behavior in aqueous solutions, contrasting with the target compound’s likely reduced solubility due to bulky aromatic substituents. The electron-withdrawing carbamoyl and carbonyloxy groups in the target molecule may further lower its acidity compared to unsubstituted propanoic acid (pKa 4.88) .
Functional Group Analysis
Carbamoyl vs. Ester Groups :
The N-benzylcarbamoyl group in the target compound is less prone to hydrolysis than ester-containing analogues like 2,2,4-trimethyl-1,3-pentanediol-1-isobutyrate. This stability could prolong biological half-life or enhance durability in industrial applications .- Aromatic vs. Fluorinated Substituents: Fluorinated propanoic acid derivatives (e.g., 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoic acid) exhibit extreme chemical inertness and lipid solubility. In contrast, the target compound’s aromatic groups may favor specific binding interactions (e.g., with aromatic receptors or enzymes) but reduce environmental persistence .
Physical and Chemical Properties
- Solubility: Bulky substituents like diphenylcarbonyloxy and N-benzylcarbamoyl likely reduce aqueous solubility compared to smaller derivatives (e.g., 1-propanol or 3-aminopropanoic acid).
- Thermal Stability :
Aromatic stacking interactions may enhance thermal stability relative to aliphatic esters or fluorinated compounds.
Data Tables
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